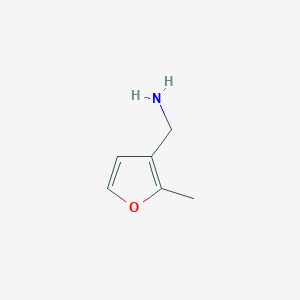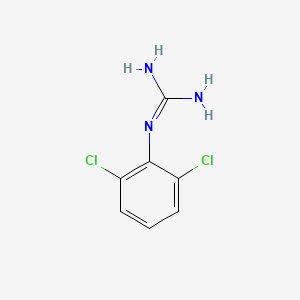
1-(2,6-Dichlorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)guanidine is a chemical compound with the molecular formula C7H7Cl2N3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a guanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)guanidine typically involves the reaction of 2,6-dichloroaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine group. The reaction mixture is then heated to promote the desired chemical transformation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. One such method includes the use of thiourea derivatives as guanidylating agents, which react with 2,6-dichloroaniline to form the desired product . The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the guanidine group.
Substitution: Various substituted phenylguanidines depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dichlorophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis. This inhibition can regulate blood sugar levels and has potential therapeutic applications. Additionally, the compound can induce autophagy in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylguanidine
- 2,5-Dichlorophenylguanidine
- 2,6-Dichlorophenylbiguanide
Uniqueness
1-(2,6-Dichlorophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other dichlorophenylguanidines, the 2,6-substitution pattern enhances its ability to interact with certain molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H7Cl2N3 |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)guanidine |
InChI |
InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
FBVLZVUGJGEIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


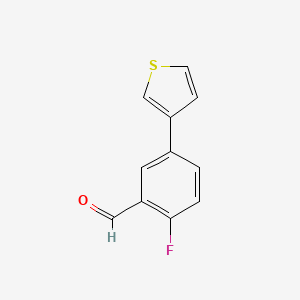
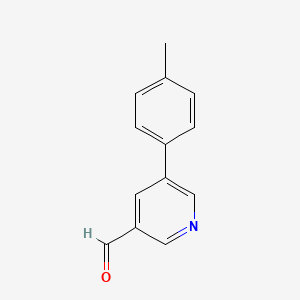
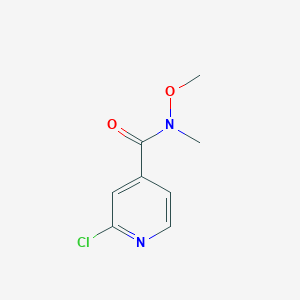
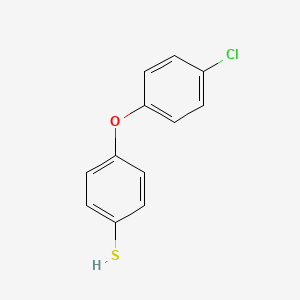
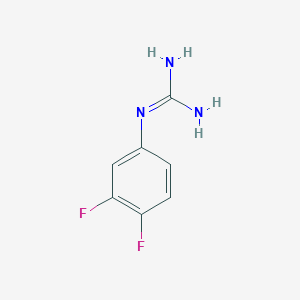
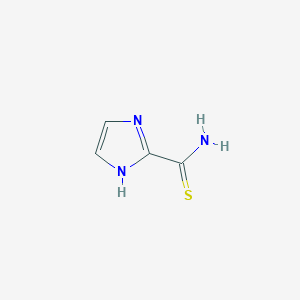
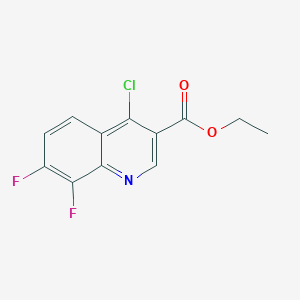
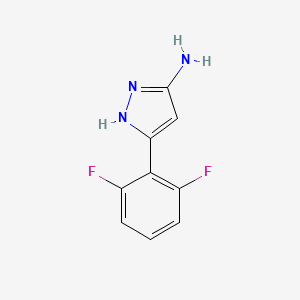
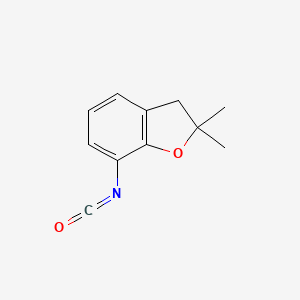

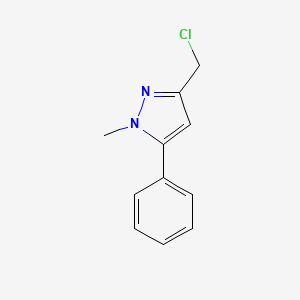
![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)
